![molecular formula C21H13N5O4 B2477395 2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide CAS No. 899736-88-0](/img/structure/B2477395.png)
2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It belongs to a group of compounds that exhibit a wide spectrum of biological activities . The exact biological activity of this specific compound is not mentioned in the available literature.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide, also known as 2-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2H-chromene-3-carboxamide:
Anticancer Activity
This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. The chromene moiety in its structure is known for its antioxidant activity, which can help in reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound’s structure suggests it could be effective against various microbial pathogens. The pyrazolo[3,4-d]pyrimidine core has been studied for its antimicrobial properties, showing activity against bacteria and fungi. This makes it a promising candidate for developing new antimicrobial agents .
Neuroprotective Effects
There is potential for this compound to be used in neuroprotection. The chromene derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The antioxidant properties of the chromene moiety can help in protecting neurons from oxidative stress .
Antiviral Applications
The compound may also have antiviral properties. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral activity, particularly against viruses like HIV and hepatitis C. By inhibiting viral replication enzymes, this compound could serve as a basis for developing new antiviral drugs .
Enzyme Inhibition
This compound can act as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in various biochemical pathways. Its ability to inhibit specific enzymes makes it useful in studying enzyme functions and developing enzyme-targeted therapies .
Photodynamic Therapy
The chromene moiety in the compound can be utilized in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. This compound’s structure makes it a potential candidate for PDT applications .
Antioxidant Activity
The compound’s chromene component is known for its strong antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. This property can be harnessed in developing treatments for diseases where oxidative stress plays a significant role, such as cardiovascular diseases and diabetes .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Propriétés
IUPAC Name |
2-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O4/c27-19(15-10-13-6-4-5-9-17(13)30-21(15)29)24-25-12-22-18-16(20(25)28)11-23-26(18)14-7-2-1-3-8-14/h1-12H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSYRCUZFGFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2477312.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477313.png)
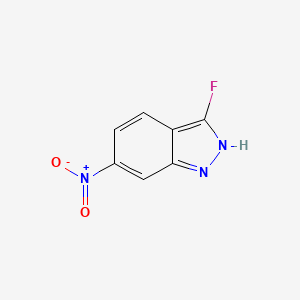
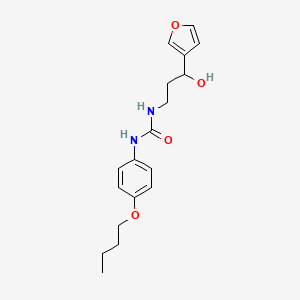

![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
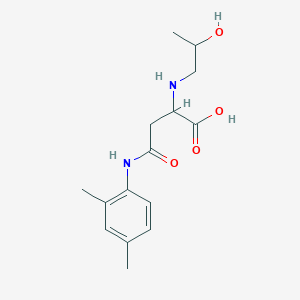

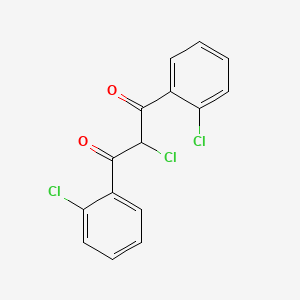
![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
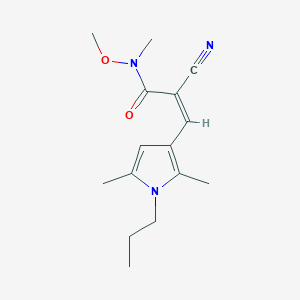
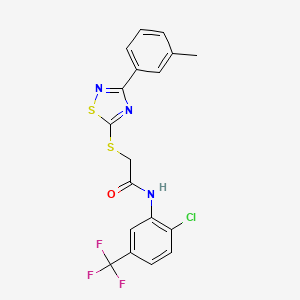
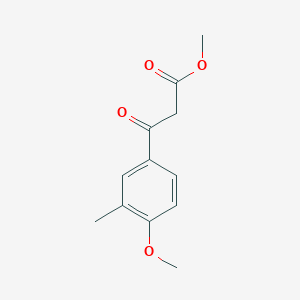
![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)